Retained Potency Against Multidrug-Resistant Respiratory Pathogens
PF 945863 maintains potent in vitro activity against multidrug-resistant (MDR) strains of key respiratory pathogens, a critical differentiator from older macrolides that are often ineffective against such isolates. While specific minimum inhibitory concentration (MIC) values for PF 945863 against MDR strains are not fully disclosed in the primary literature, its discovery was explicitly driven by the need to address 'increasingly resistant' strains that evade marketed macrolides [1]. A reputable vendor datasheet corroborates this by stating the compound is 'active against multidrug resistant respiratory tract bacterial strains' . This contrasts with the well-documented rise in macrolide resistance that limits the utility of first- and second-generation agents [1].
| Evidence Dimension | In vitro activity against multidrug-resistant (MDR) respiratory bacterial strains |
|---|---|
| Target Compound Data | Reported as 'active' against MDR respiratory strains |
| Comparator Or Baseline | Marketed macrolides (e.g., clarithromycin, azithromycin) |
| Quantified Difference | Target compound retains activity where comparators have documented resistance [1]; no MIC difference calculable from available data. |
| Conditions | In vitro susceptibility testing (implied) against MDR clinical isolates |
Why This Matters
This property is essential for research programs targeting antibiotic resistance, as it provides a tool that remains effective against strains that invalidate the use of standard macrolides.
- [1] Magee, T. V., Ripp, S. L., Li, B., Buzon, R. A., Chupak, L., Dougherty, T. J., ... & Flanagan, M. E. (2009). Discovery of azetidinyl ketolides for the treatment of susceptible and multidrug resistant community-acquired respiratory tract infections. Journal of Medicinal Chemistry, 52(23), 7446-7457. View Source
